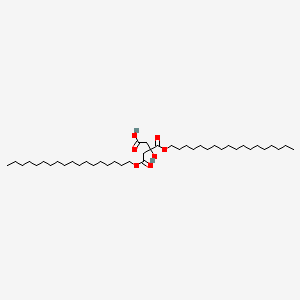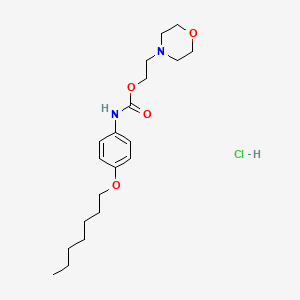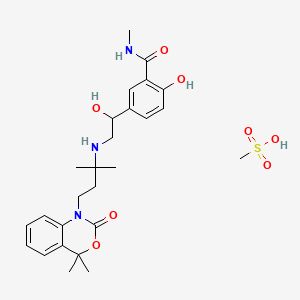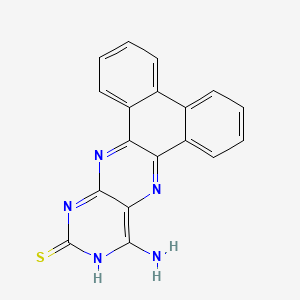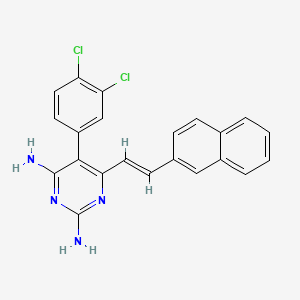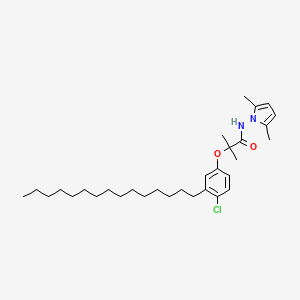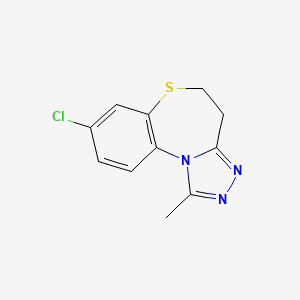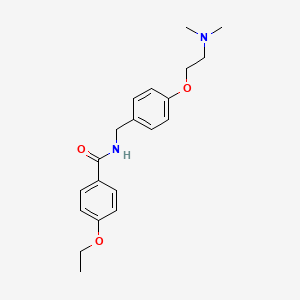
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and prokinetic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride at elevated temperatures (130-140°C) to form the intermediate 4-(2-(dimethylamino)ethoxy)benzylamine . This intermediate is then reacted with an appropriate benzoyl chloride derivative under basic conditions to yield the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy positions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- involves its interaction with specific molecular targets. For example, compounds with similar structures, such as itopride, act as acetylcholinesterase inhibitors and dopamine D2 receptor antagonists . This dual action increases acetylcholine levels, promoting gastric motility and improving gastrointestinal function. The exact molecular pathways and targets for this specific compound may vary but are likely to involve similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethobenzamide: Another benzamide derivative used as an antiemetic.
Itopride: A prokinetic agent with similar structural features and mechanisms of action.
Cisapride: A benzamide derivative used to treat gastrointestinal motility disorders.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- is unique due to its specific functional groups, which may confer distinct chemical and biological properties. Its combination of dimethylamino and ethoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
122892-55-1 |
|---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-24-18-11-7-17(8-12-18)20(23)21-15-16-5-9-19(10-6-16)25-14-13-22(2)3/h5-12H,4,13-15H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
YZQJMBHZHGLXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


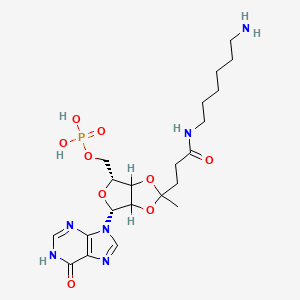
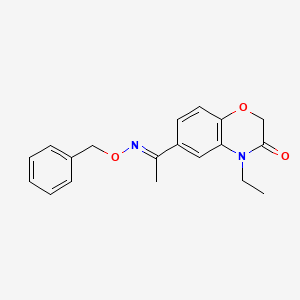
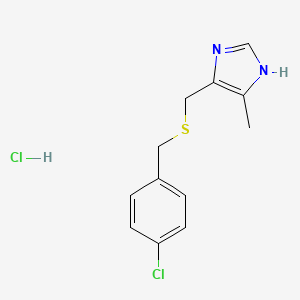
![ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride](/img/structure/B12733347.png)
